6-Bromothiazolo[4,5-b]pyridine
Overview
Description
6-Bromothiazolo[4,5-b]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of a thiazole ring and a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Mechanism of Action
Target of Action
6-Bromothiazolo[4,5-b]pyridine is a part of the thiazolo[4,5-b]pyridines class of organic compounds . These compounds have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that the compound’s ability to interact with a wide range of receptor targets may be crucial . The appearance of qualitatively new properties of the annulated molecules and increasing possibilities for pharmacophore group alteration in different positions contribute to its mode of action .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its broad spectrum of pharmacological activities . It has been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . These results suggest that the compound could have potential therapeutic applications in various medical fields.
Biochemical Analysis
Biochemical Properties
They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . The specific enzymes, proteins, and other biomolecules that 6-Bromothiazolo[4,5-b]pyridine interacts with are yet to be identified.
Cellular Effects
It is known that thiazolo[4,5-b]pyridines have a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the presence of the electronegative bromine atom and the nitrogen atoms can contribute to the molecule’s polarity, which may influence its interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromothiazolo[4,5-b]pyridine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method results in the formation of the target compound with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reaction. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 6 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted thiazolo[4,5-b]pyridine derivatives.
Oxidation Products: Oxidized forms of the compound, potentially altering the thiazole or pyridine rings.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
6-Bromothiazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine: A closely related compound with similar structural features but lacking the bromine atom.
Thiazolo[5,4-b]pyridine: Another isomer with the thiazole and pyridine rings fused in a different orientation.
Uniqueness: 6-Bromothiazolo[4,5-b]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This halogenation can enhance its interactions with molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
6-bromo-[1,3]thiazolo[4,5-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWHWLWLUBJOJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305547 | |
Record name | 6-Bromothiazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264193-12-5 | |
Record name | 6-Bromothiazolo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1264193-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromothiazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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